REACTION_CXSMILES
|
[F:1][C:2]1[C:3]([NH:12][C:13]2[CH:18]=[CH:17][C:16]([I:19])=[CH:15][C:14]=2[F:20])=[C:4]([CH:8]=[CH:9][C:10]=1[F:11])[C:5]([OH:7])=O.C1(P(Cl)(C2C=CC=CC=2)=O)C=CC=CC=1.CN1CCOCC1.[CH3:43][C:44]1([CH3:52])[O:48][CH:47]([CH2:49][O:50][NH2:51])[CH2:46][O:45]1>C(OCC)(=O)C.O1CCCC1>[CH3:43][C:44]1([CH3:52])[O:48][CH:47]([CH2:49][O:50][NH:51][C:5](=[O:7])[C:4]2[CH:8]=[CH:9][C:10]([F:11])=[C:2]([F:1])[C:3]=2[NH:12][C:13]2[CH:18]=[CH:17][C:16]([I:19])=[CH:15][C:14]=2[F:20])[CH2:46][O:45]1
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Name
|
|
Quantity
|
4.52 g
|
Type
|
reactant
|
Smiles
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FC=1C(=C(C(=O)O)C=CC1F)NC1=C(C=C(C=C1)I)F
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Name
|
|
Quantity
|
2.85 mL
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)Cl
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
1.26 mL
|
Type
|
reactant
|
Smiles
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CN1CCOCC1
|
Name
|
|
Quantity
|
2.03 g
|
Type
|
reactant
|
Smiles
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CC1(OCC(O1)CON)C
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Name
|
|
Quantity
|
1.9 mL
|
Type
|
reactant
|
Smiles
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CN1CCOCC1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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-15 °C
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Type
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CUSTOM
|
Details
|
was stirred for 30 minutes at −15° C
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Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The resultant reaction mixture
|
Type
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STIRRING
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Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued for 90 minutes at −15° C
|
Duration
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90 min
|
Type
|
STIRRING
|
Details
|
to stir at −15° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
WAIT
|
Details
|
After 17 hours
|
Duration
|
17 h
|
Type
|
CUSTOM
|
Details
|
partitioned twice with saturated NaHCO3 solution
|
Type
|
CUSTOM
|
Details
|
Organic layers were collected
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The afforded residue was purified by silica column chromatography in 3:1 hexanes/ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The corresponding fractions were collected
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Type
|
CUSTOM
|
Details
|
crystallized from ethyl acetate/hexanes
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OCC(O1)CONC(C1=C(C(=C(C=C1)F)F)NC1=C(C=C(C=C1)I)F)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.12 g | |
YIELD: PERCENTYIELD | 68.6% | |
YIELD: CALCULATEDPERCENTYIELD | 68.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |